

# **GSK-X** safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GSK-7227 |           |
| Cat. No.:            | B1672399 | Get Quote |

This in-depth technical guide outlines the safety and toxicity profile of Dostarlimab (GSK-X), a humanized anti-programmed death-1 (PD-1) monoclonal antibody.[1][2] It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on preclinical and clinical data.

## **Executive Summary**

Dostarlimab is an immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2.[1][3] This action disrupts the primary inhibitory signal suppressing the anti-tumor immune response, thereby reactivating cytotoxic T-cells to target and eliminate cancer cells.[1][2][4] The safety profile of dostarlimab is consistent with other anti-PD-1 therapies, characterized primarily by immune-related adverse events (irAEs).[4][5][6] Preclinical studies in cynomolgus monkeys and extensive clinical data from the GARNET trial have established a manageable safety profile, demonstrating that dostarlimab is generally well-tolerated.[7][8]

# **Mechanism of Action and Toxicity Pathway**

Dostarlimab is a humanized monoclonal antibody of the IgG4 isotype, which binds with high affinity to the PD-1 receptor.[3][9] By preventing the binding of PD-L1 and PD-L2 to PD-1, it removes a critical "brake" on the immune system, enhancing T-cell activation and proliferation. [3][10] While this is the basis for its anti-tumor activity, this generalized immune enhancement can also lead to the breakdown of peripheral tolerance, resulting in immune-mediated inflammation in various organ systems.[4] These irAEs are the primary toxicities associated



with dostarlimab and can manifest in any organ system at any time during or after treatment.[3] [4]



Click to download full resolution via product page

**Caption:** Dostarlimab's mechanism of action and resulting immune activation.

# Preclinical Safety and Toxicology Animal Studies

Due to a lack of cross-reactivity with rodent PD-1, toxicology studies were conducted in the cynomolgus monkey, the only relevant species.[9]

Experimental Protocol: Repeat-Dose Toxicology Study

Species: Cynomolgus monkey.[9]



- Administration: Intravenous (IV) infusion.[9]
- Dosage Levels: Single-dose (10, 30, and 100 mg/kg) and 4-week repeat-dose studies were performed.[8][9]
- Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, serum chemistry), and gross and microscopic pathology.
- Key Findings: Dostarlimab was well-tolerated in single-dose and 4-week repeat-dose studies, with toxicity profiles comparable to other anti-PD-1 antibodies.[3][7][8] No unexpected toxicities were identified.

### **Pharmacokinetics and Metabolism**

Dostarlimab is metabolized via catabolic pathways into small peptides and amino acids.[1][3] It exhibits dose-proportional pharmacokinetics.[1]

| Parameter                                  | Value              | Source  |
|--------------------------------------------|--------------------|---------|
| Mean Terminal Half-Life                    | 25.4 days          | [3][11] |
| Mean Clearance                             | 0.007 L/h          | [3][11] |
| Mean Volume of Distribution (steady state) | 5.3 L              | [3][11] |
| Metabolism                                 | Catabolic pathways | [1][3]  |

### **Clinical Safety Profile**

The clinical safety of dostarlimab has been extensively evaluated in the multi-cohort Phase I GARNET study.[5][12][13] The safety population includes patients with various advanced solid tumors, primarily recurrent or advanced mismatch repair-deficient (dMMR) endometrial cancer. [5][12]

### **Overview of Adverse Events**



Treatment-related adverse events (TRAEs) were primarily Grade 1 or 2 in severity.[12] The safety profile was consistent across different tumor cohorts in the GARNET study.[12][14]



Click to download full resolution via product page

**Caption:** Simplified workflow for the GARNET clinical trial.

### **Common Treatment-Related Adverse Events**

The most frequently reported TRAEs in the GARNET study were generally low-grade and manageable.[5][10]

| Adverse Event (Any<br>Grade) | Frequency (dMMR EC Cohort) | Source      |
|------------------------------|----------------------------|-------------|
| Fatigue                      | 17.6%                      | [12][13]    |
| Asthenia                     | 15%                        | [5]         |
| Diarrhea                     | 13.8% - 15%                | [5][12][13] |
| Nausea                       | 13% - 13.8%                | [5][12][13] |

### **Severe and Immune-Related Adverse Events**

Severe (Grade ≥3) TRAEs occurred in a smaller subset of patients.[12] Discontinuation due to TRAEs was infrequent.[5][12][14]



| Adverse Event Category              | Details                                                               | Frequency / Notes                                                                    | Source      |
|-------------------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------------|-------------|
| Grade ≥3 TRAEs                      | Occurred in 16.6% of patients in a combined analysis.                 | The most common Grade ≥3 TRAEs included anemia and increased transaminases.          | [4][12][13] |
| Discontinuation due to TRAEs        | Low rate of treatment cessation due to toxicity.                      | 2% - 5.5% of patients.                                                               | [5][12][14] |
| Immune-Mediated<br>Hepatitis        | Can be serious or life-<br>threatening.                               | Occurred in 2% of patients in prelicensure studies.                                  | [15]        |
| Immune-Mediated Pneumonitis         | Can be severe or fatal.                                               | Occurred in 1.1% of patients in clinical trials.                                     | [4]         |
| Immune-Mediated Colitis             | Inflammation of the colon.                                            | Part of the spectrum of irAEs seen with PD-1 inhibitors.                             | [6][15]     |
| Endocrinopathies                    | Includes thyroid disorders (hypo- and hyperthyroidism), hypophysitis. | Hypothyroidism and hyperthyroidism are common irAEs.                                 | [15][16]    |
| Deaths Attributed to<br>Dostarlimab | Very rare.                                                            | No deaths were attributed to dostarlimab in several key cohorts of the GARNET study. | [5][12][14] |

## Conclusion

Dostarlimab (GSK-X) demonstrates a manageable and predictable safety profile consistent with the anti-PD-1 inhibitor class. The primary toxicities are immune-related adverse events,



which are generally low-grade and can be managed with established protocols. Preclinical data in cynomolgus monkeys did not reveal any off-target toxicities, and the extensive clinical data from the GARNET study confirm its tolerability in patients with advanced solid tumors.[8][17] Close monitoring for irAEs is critical for the safe administration of dostarlimab.[3][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. drugs.com [drugs.com]
- 2. Dostarlimab an Inhibitor of PD-1/PD-L1: A New Paradigm for the Treatment of Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dostarlimab: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijshr.com [ijshr.com]
- 5. gsk.com [gsk.com]
- 6. onclive.com [onclive.com]
- 7. Preclinical characterization of dostarlimab, a therapeutic anti-PD-1 antibody with potent activity to enhance immune function in in vitro cellular assays and in vivo animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical characterization of dostarlimab, a therapeutic anti-PD-1 antibody with potent activity to enhance immune function in in vitro cellular assays and in vivo animal models -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dostarlimab: From preclinical investigation to drug approval and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Safety and antitumor activity of dostarlimab in patients with advanced or recurrent DNA mismatch repair deficient/microsatellite instability-high (dMMR/MSI-H) or proficient/stable







(MMRp/MSS) endometrial cancer: interim results from GARNET-a phase I, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]
- 15. Dostarlimab LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Dostarlimab: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [GSK-X safety and toxicity profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672399#gsk-x-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com